



Application Notes and Protocols for the Quantification of Epi-Vinyl Quinidine

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Compound of Interest		
Compound Name:	Ep vinyl quinidine	
Cat. No.:	B12394969	Get Quote

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These application notes provide a detailed overview of analytical methodologies for the quantification of epi-vinyl quinidine, a stereoisomer and potential impurity of the antiarrhythmic drug quinidine. The following protocols are intended to guide researchers in the development and implementation of robust analytical methods for the accurate measurement of epi-vinyl quinidine in various matrices.

Introduction

Epi-vinyl quinidine, also known as 3-epiquinine, is a stereoisomer of quinidine. As a related substance, its detection and quantification are crucial for ensuring the purity, safety, and efficacy of quinidine-based pharmaceutical products. The structural similarity between quinidine and its isomers presents a significant analytical challenge, necessitating the use of highly selective and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable methods for this purpose.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of quinidine and its related compounds, which can serve as a benchmark for the development of a method for epivinyl quinidine. It is important to note that specific performance characteristics for epi-vinyl quinidine will need to be established during method validation.



Analytical Method	Analyte(s)	Linearity Range	Limit of Quantific ation (LOQ)	Accuracy (% Recovery)	Precision (%RSD)	Referenc e
RP-HPLC- UV	Quinidine	20 - 60 μg/mL	Not Reported	99.77%	< 0.2%	[1]
HPLC- Fluorescen ce	Quinine and Quinidine	0 - 7,000 ng/mL	4 ng/mL	76 - 81%	< 6.8%	[2]
UPLC- MS/MS	Quinine and 3- hydroxyqui nine	1.00 - 20.00 ng/mL	Not Reported	90 - 110%	< 10%	[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection for the Analysis of Quinidine and Related Substances

This protocol is adapted from a validated method for quinidine and can be optimized for the specific quantification of epi-vinyl quinidine.[1]

- 1. Objective: To quantify epi-vinyl quinidine in a drug substance or formulation by separating it from quinidine and other related impurities.
- 2. Materials and Reagents:
- Epi-vinyl quinidine reference standard
- · Quinidine reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH2PO4)
- Orthophosphoric acid



- Water (HPLC grade)
- Methanol (HPLC grade)
- 3. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- Analytical column: Terrosil C18 (100 mm x 4.6 mm, 5.0 μm particle size) or equivalent
- 4. Chromatographic Conditions:
- Mobile Phase: Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 25:75 (v/v)
- Flow Rate: 0.8 mL/min
- · Detection Wavelength: 254 nm
- Injection Volume: 10 μL
- Column Temperature: Ambient
- 5. Standard and Sample Preparation:
- Phosphate Buffer Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to a final concentration of 0.05 M. Adjust the pH to 3.0 ± 0.02 with orthophosphoric acid.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of epi-vinyl quinidine reference standard in the mobile phase to obtain a known concentration.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
- Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.



- 6. Method Validation (Abbreviated):
- Specificity: Inject a blank (mobile phase), a solution of quinidine, and a solution of epi-vinyl quinidine to ensure no interference at the retention time of the analyte.
- Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high
 concentrations within the calibration range on the same day (intra-day) and on different days
 (inter-day). The accuracy should be within 85-115% (80-120% at the LOQ), and the precision
 (%RSD) should be ≤ 15% (≤ 20% at the LOQ).

Protocol 2: LC-MS/MS Method for the Quantification of Epi-Vinyl Quinidine

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method for the quantification of epi-vinyl quinidine, particularly in biological matrices. This approach is based on methods used for the analysis of related compounds.[3]

- 1. Objective: To develop a sensitive and selective method for the quantification of epi-vinyl quinidine in complex matrices such as plasma or urine.
- 2. Materials and Reagents:
- Epi-vinyl quinidine reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with different mass)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)



- · Ammonium bicarbonate
- Water (LC-MS grade)
- 3. Instrumentation:
- Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Analytical column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 μm particle size).
- 4. Chromatographic and Mass Spectrometric Conditions:
- Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 10
- Mobile Phase B: Methanol
- Gradient Elution: Optimize a gradient to achieve separation from interfering matrix components and isomers.
- Flow Rate: 0.6 mL/min
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for epi-vinyl quinidine and the IS need to be determined by direct infusion.
 - Example MRM transitions for related compounds could serve as a starting point.
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.
- 5. Sample Preparation (for plasma):
- Protein Precipitation: To a small volume of plasma (e.g., 50 μ L), add a larger volume of cold acetonitrile containing the internal standard (e.g., 150 μ L).



- Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed.
- Dilution: Dilute the supernatant with the initial mobile phase before injection.
- 6. Method Validation:
- Follow regulatory guidelines (e.g., FDA or EMA) for the validation of bioanalytical methods, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

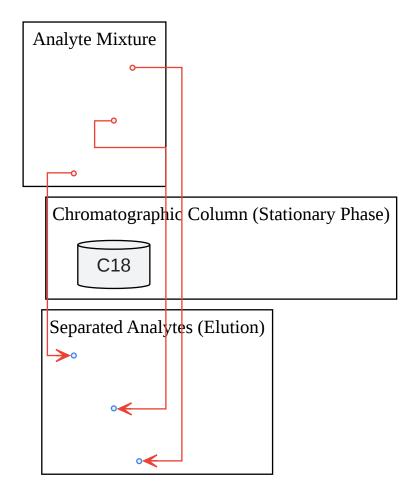
Visualizations



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Caption: General workflow for the LC-MS/MS quantification of epi-vinyl quinidine.





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Caption: Principle of chromatographic separation of quinidine and its impurities.

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